2-Fluorospiro[3.3]heptane-2-carboxylic acid
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Overview
Description
2-Fluorospiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C8H11FO2 and a molecular weight of 158.17 g/mol It is characterized by a spirocyclic structure, which includes a fluorine atom and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorospiro[3.3]heptane-2-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
2-Fluorospiro[3.3]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluorospiro[3.3]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorospiro[3.3]heptane-2-carboxylic acid
- 2-Bromospiro[3.3]heptane-2-carboxylic acid
- 2-Iodospiro[3.3]heptane-2-carboxylic acid
Uniqueness
2-Fluorospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-fluorospiro[3.3]heptane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c9-8(6(10)11)4-7(5-8)2-1-3-7/h1-5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHVEPDMHAIVNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287313-60-2 |
Source
|
Record name | 2-fluorospiro[3.3]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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